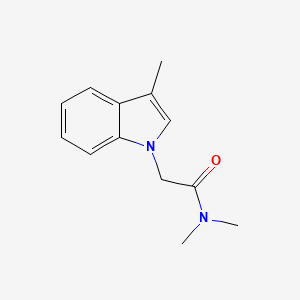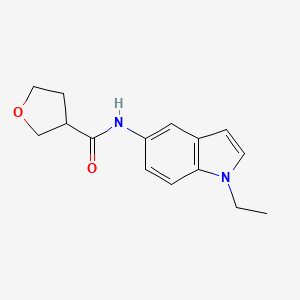![molecular formula C12H16N2O2 B7542966 4-methyl-N-(2-methylpropyl)-4H-furo[3,2-b]pyrrole-5-carboxamide](/img/structure/B7542966.png)
4-methyl-N-(2-methylpropyl)-4H-furo[3,2-b]pyrrole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methyl-N-(2-methylpropyl)-4H-furo[3,2-b]pyrrole-5-carboxamide, commonly known as MPFP, is a synthetic compound that has gained attention in the scientific research community due to its potential therapeutic applications. MPFP belongs to the class of compounds known as furo[3,2-b]pyrroles, which have been found to exhibit a variety of biological activities, including anticancer, antiviral, and antibacterial properties. In
Mécanisme D'action
The mechanism of action of MPFP is not fully understood, but it is thought to involve the inhibition of various cellular processes that are necessary for cancer cell growth and survival. MPFP has been found to inhibit the activity of several enzymes that are involved in DNA synthesis and repair, including thymidylate synthase and DNA polymerase. MPFP has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
MPFP has been found to have several biochemical and physiological effects that contribute to its therapeutic activity. MPFP has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. MPFP has also been found to inhibit the activity of several enzymes that are involved in DNA synthesis and repair, leading to DNA damage and cell death. In addition, MPFP has been found to have anti-inflammatory effects, which may contribute to its antiviral and antibacterial activity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using MPFP in lab experiments is its potent anticancer activity. MPFP has been shown to be effective against a range of cancer cell lines, making it a promising candidate for further study. However, one of the limitations of using MPFP in lab experiments is its relatively low solubility in water, which can make it difficult to work with in certain assays.
Orientations Futures
There are several future directions for research on MPFP. One area of interest is the development of more efficient and scalable methods for the synthesis of MPFP. Another area of interest is the elucidation of the mechanism of action of MPFP, which could lead to the development of more targeted and effective therapies. Additionally, further studies are needed to investigate the safety and toxicity of MPFP in animal models, as well as its potential for use in combination with other anticancer agents.
Méthodes De Synthèse
The synthesis of MPFP involves the reaction of 2-methylpropan-2-amine with 2-acetyl-1,4-dimethoxybenzene in the presence of a Lewis acid catalyst, such as aluminum chloride. This reaction leads to the formation of the intermediate, 4-methyl-N-(2-methylpropyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid, which is then converted to MPFP through a series of steps, including amidation and cyclization.
Applications De Recherche Scientifique
MPFP has been found to exhibit a range of biological activities that make it a potential candidate for therapeutic applications. One of the most promising applications of MPFP is in the treatment of cancer. Studies have shown that MPFP has potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. MPFP has also been found to inhibit tumor growth in animal models of cancer.
In addition to its anticancer activity, MPFP has also been found to exhibit antiviral and antibacterial properties. MPFP has been shown to inhibit the replication of the human immunodeficiency virus (HIV) and the hepatitis C virus (HCV). MPFP has also been found to have antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and other bacterial strains.
Propriétés
IUPAC Name |
4-methyl-N-(2-methylpropyl)furo[3,2-b]pyrrole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-8(2)7-13-12(15)10-6-11-9(14(10)3)4-5-16-11/h4-6,8H,7H2,1-3H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAZQTRWAUAVRMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=CC2=C(N1C)C=CO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(6-methyl-2-propan-2-ylpyrimidin-4-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]piperazine-1-carboxamide](/img/structure/B7542886.png)
![2-[[4-[Cyclohexyl(methyl)amino]benzoyl]amino]propanediamide](/img/structure/B7542890.png)
![5-[[5-Phenyl-1-(2,2,2-trifluoroethyl)imidazol-2-yl]sulfanylmethyl]-3-propan-2-yl-1,2,4-oxadiazole](/img/structure/B7542891.png)

![1-Methyl-3-[4-(2-pyridinyl)piperazinocarbonyl]-1H-indole](/img/structure/B7542906.png)
![1-(4-methylbenzoyl)-N-[(5-methyl-1H-pyrazol-4-yl)methyl]piperidine-3-carboxamide](/img/structure/B7542923.png)

![N-[1-(3-methylbutanoyl)piperidin-4-yl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide](/img/structure/B7542943.png)
![5-bromo-N-[(2,3-dichlorophenyl)methyl]-N-methylfuran-2-carboxamide](/img/structure/B7542950.png)
![6-(2-fluorophenyl)-2-[2-(morpholin-4-yl)-2-oxoethyl]pyridazin-3(2H)-one](/img/structure/B7542969.png)

![2-[4-(3-Methoxy-4-methylbenzoyl)piperazine-1-carbonyl]thiophene-3-carbonitrile](/img/structure/B7542988.png)
![N-[(3-chloro-4-ethoxy-5-methoxyphenyl)methyl]-3-cyanothiophene-2-carboxamide](/img/structure/B7542995.png)
